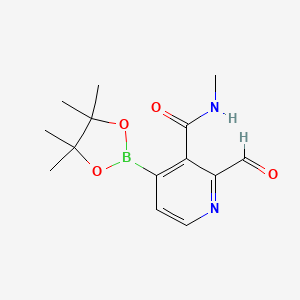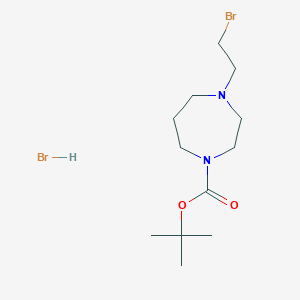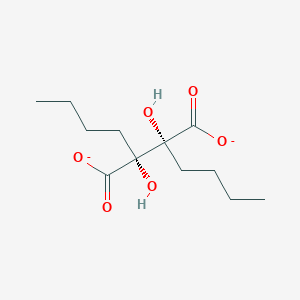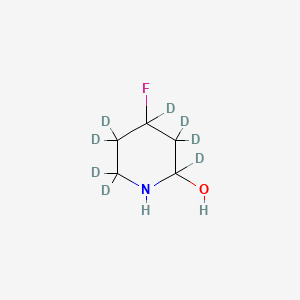
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents like cobalt trifluoride (CoF3) at elevated temperatures . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated piperidines typically involves multi-step synthesis processes. These processes often start with the preparation of the piperidine ring, followed by selective fluorination at specific positions. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoropiperidine: Similar in structure but lacks the hydroxyl group.
2-fluoropiperidine: Fluorine atom is positioned differently, affecting its reactivity and biological activity.
4-hydroxy-2-piperidine: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
2,3,3,4,5,5,6,6-octadeuterio-4-fluoropiperidin-2-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-5(8)3-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI-Schlüssel |
TXYROQFECWPICH-JVKIUYSHSA-N |
Isomerische SMILES |
[2H]C1(C(NC(C(C1([2H])F)([2H])[2H])([2H])O)([2H])[2H])[2H] |
Kanonische SMILES |
C1CNC(CC1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)

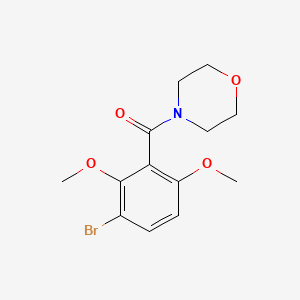

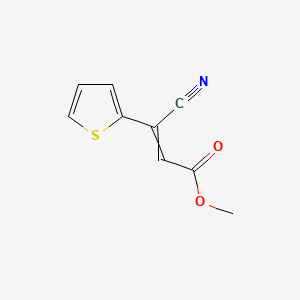
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
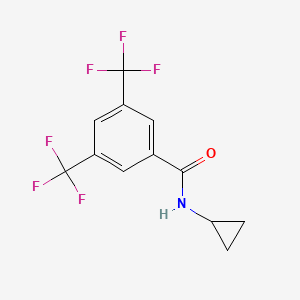

![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
